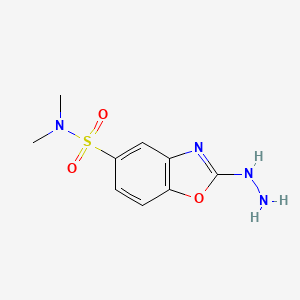
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazole ring, and a difluorobenzamide moiety. Due to its structural complexity and potential biological activity, it has garnered interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the cyclopropyl-imidazole core. This can be achieved through the reaction of cyclopropylamine with an appropriate imidazole derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, cost-effectiveness, and environmental safety, adhering to Good Manufacturing Practices (GMP) standards.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine: This compound has been investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, which could lead to the development of new drugs.
Industry: In the pharmaceutical industry, this compound can be used in the development of new medications. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The difluorobenzamide moiety may enhance the compound's binding affinity and specificity. The exact molecular pathways involved would depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Lacks the cyclopropyl group.
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Contains a methyl group instead of a cyclopropyl group.
N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness: N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide is unique due to the presence of the cyclopropyl group, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity and specificity compared to similar compounds without the cyclopropyl group.
Propriétés
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-12-4-3-11(9-13(12)17)15(21)19-6-8-20-7-5-18-14(20)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCWERJKVKCDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
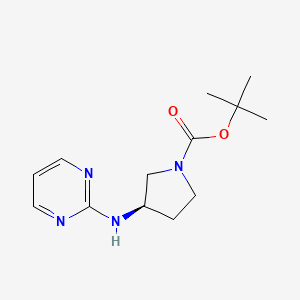
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)
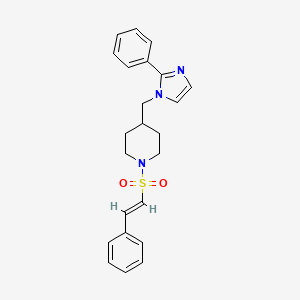
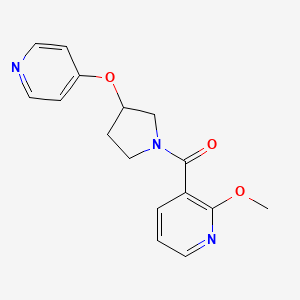
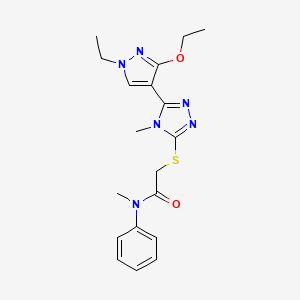

![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991518.png)

![2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2991520.png)
![2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2991521.png)

![3-(4-Ethoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2991523.png)
